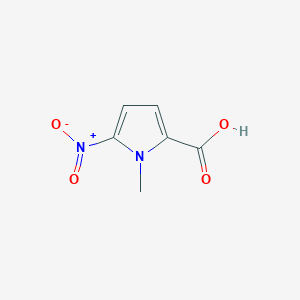
1-(Azidomethyl)-4-fluorobenzene
Vue d'ensemble
Description
1-(Azidomethyl)-4-fluorobenzene (1-AMF) is an organofluorine compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways due to its unique properties.
Applications De Recherche Scientifique
Synthesis of Triazole Derivatives : It has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which show potential as corrosion inhibitors for steel. This application utilizes conventional click chemistry for synthesis (Negrón-Silva et al., 2013).
Labeling of Peptides for PET Imaging : This compound has been employed in a novel solid-phase synthesis approach for preparing clickable peptides, which are then labeled with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for positron emission tomography (PET) imaging (Thonon et al., 2009).
Study of C−H···F Interactions : Research on C−H···F interactions in crystalline fluorobenzenes, including 1-(Azidomethyl)-4-fluorobenzene, has been conducted. These studies are crucial in understanding weak acceptor capabilities of the C−F group in crystal structures (Thalladi et al., 1998).
Organometallic Chemistry : It is also used in organometallic chemistry, particularly in contexts where weak coordination to metal centers is desired. Its fluorine substituents reduce the ability to donate π-electron density, making it a suitable choice for certain organometallic reactions (Pike et al., 2017).
Electrochemical Fluorination : The compound has been involved in studies related to the electrochemical fluorination of aromatic compounds. This includes understanding the processes and mechanisms of fluorination in various chemical environments (Momota et al., 1998).
Labeling of siRNA for PET Imaging : Similar to its application in peptide labeling, this compound has been used in labeling double-stranded oligonucleotides (siRNA) with fluorine-18 for PET imaging, demonstrating its versatility in bioconjugation and imaging applications (Mercier et al., 2011).
Propriétés
IUPAC Name |
1-(azidomethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMFQIPTDUPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458633 | |
| Record name | 1-(azidomethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-fluorobenzene | |
CAS RN |
159979-96-1 | |
| Record name | 1-(azidomethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159979-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(azidomethyl)-4-fluorobenzene in the synthesis of 1,2,3-triazole derivatives described in the research?
A1: 1-(Azidomethyl)-4-fluorobenzene serves as a key starting material in the synthesis of 1,4-disubstituted 1,2,3-triazoles. [] The compound reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry reaction to form the desired triazole derivatives. [] This reaction utilizes copper(I) as a catalyst and proceeds under mild conditions, highlighting the utility of 1-(azidomethyl)-4-fluorobenzene in this synthetic approach. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)




![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)


![2-[2-(Chloromethyl)phenyl]ethyl acetate](/img/structure/B186648.png)
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)

